4-Bromo-3,5-difluoro-N-methylaniline
Description
4-Bromo-3,5-difluoro-N-methylaniline is a halogenated aromatic amine with the molecular formula C₇H₅BrF₂N. It features a benzene ring substituted with bromine at the 4-position, fluorine atoms at the 3- and 5-positions, and a methyl group attached to the nitrogen atom of the aniline moiety. This compound is structurally significant due to its electron-withdrawing substituents (Br, F) and the electron-donating N-methyl group, which collectively influence its reactivity and physicochemical properties.
The compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals. However, related derivatives, such as N-[(4-bromo-3,5-difluorophenyl)]maleimide, have been synthesized via azeotropic methods with high yields (92.6%) using p-toluene sulfonic acid as a catalyst .
Properties
Molecular Formula |
C7H6BrF2N |
|---|---|
Molecular Weight |
222.03 g/mol |
IUPAC Name |
4-bromo-3,5-difluoro-N-methylaniline |
InChI |
InChI=1S/C7H6BrF2N/c1-11-4-2-5(9)7(8)6(10)3-4/h2-3,11H,1H3 |
InChI Key |
ZFTMKPMFIARRLT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C(=C1)F)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,5-difluoro-N-methylaniline typically involves multi-step reactions starting from benzene derivatives. One common method includes:
Nitration: Introducing a nitro group to the benzene ring.
Reduction: Converting the nitro group to an amino group.
Halogenation: Introducing bromine and fluorine atoms to the benzene ring.
Methylation: Methylating the amino group to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using catalysts and specific reaction conditions to increase yield and purity. Techniques such as Friedel-Crafts acylation followed by reduction and halogenation are commonly employed .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3,5-difluoro-N-methylaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-3,5-difluoro-N-methylaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3,5-difluoro-N-methylaniline involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to various enzymes and receptors. The methylated amino group can also play a role in its biological activity by affecting its solubility and membrane permeability .
Comparison with Similar Compounds
Electronic Effects
- Electron-Withdrawing Groups : The fluorine and bromine substituents in 4-bromo-3,5-difluoro-N-methylaniline create a strongly electron-deficient aromatic ring, enhancing its susceptibility to nucleophilic aromatic substitution compared to analogs like 4-bromo-N,N-dimethylaniline, where the N,N-dimethyl group is electron-donating .
- In contrast, 4-bromo-2,6-dimethylaniline has methyl groups at the 2- and 6-positions, which may hinder ortho-directed reactions .
Market Availability and Pricing
- 4-Bromo-3,5-difluoro-N-methylaniline: Not directly listed in catalogs, but related compounds like 4-bromo-N,N,3,5-tetramethylaniline are sold by TCI Chemicals at JPY 6,100/1g .
- Bromo-Methylanilines : Prices vary widely. For example, 2-bromo-3-methylaniline costs JPY 17,000/5g, while 4-bromo-N,N-dimethylaniline is priced at JPY 3,700/25g .
Biological Activity
4-Bromo-3,5-difluoro-N-methylaniline is an organic compound notable for its unique halogenated structure, which includes a bromine atom and two fluorine atoms attached to a benzene ring, along with a methylaniline group. Its molecular formula is C7H6BrF2N, and it has a molecular weight of approximately 208.00 g/mol. The structural characteristics of this compound significantly influence its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
The presence of halogen substituents (bromine and fluorine) on the aromatic ring enhances the compound's lipophilicity and alters its electronic properties. This structural configuration can affect how the compound interacts with biological macromolecules such as proteins and enzymes.
Mechanisms of Biological Activity
Research indicates that 4-bromo-3,5-difluoro-N-methylaniline can interact with various biological targets through non-covalent interactions, including:
- Hydrogen Bonding: The amino group in the methylaniline moiety can form hydrogen bonds with target proteins.
- Van der Waals Forces: The bulky halogen substituents may engage in van der Waals interactions, influencing protein conformation and activity.
These interactions can lead to conformational changes in proteins or enzymes, thereby altering their biological functions.
Biological Applications
The compound's potential applications span several areas:
- Antibacterial Activity: Preliminary studies suggest that compounds structurally similar to 4-bromo-3,5-difluoro-N-methylaniline exhibit antibacterial properties. For instance, derivatives have shown significant activity against resistant strains of bacteria such as XDR Salmonella Typhi, with minimum inhibitory concentrations (MIC) reported as low as 6.25 mg/mL .
- Enzyme Inhibition: In vitro studies have highlighted the compound's ability to inhibit certain enzymes, such as alkaline phosphatase, which is crucial for various metabolic processes. The IC50 value for enzyme inhibition has been noted at approximately 1.469 µM .
Case Studies
-
Antibacterial Efficacy Against XDR Salmonella Typhi
- A study synthesized derivatives of 4-bromo-3-methylphenyl compounds and evaluated their antibacterial activities using the agar well diffusion method. Among these derivatives, one demonstrated an MIC of 6.25 mg/mL against XDR Salmonella Typhi . This highlights the potential for developing new antibacterial agents based on this compound.
-
Molecular Docking Studies
- Molecular docking studies have been conducted to assess the binding affinity of 4-bromo-3,5-difluoro-N-methylaniline to bacterial DNA gyrase, a critical target for antibiotic action. The binding energy was calculated at ΔG = −7.5648 kCal/mole, indicating strong interaction compared to standard antibiotics like ciprofloxacin .
Comparative Analysis with Similar Compounds
The following table summarizes structural features and biological activities of compounds similar to 4-bromo-3,5-difluoro-N-methylaniline:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 5-Bromo-2-fluoroaniline | Contains one fluorine atom | Moderate antibacterial activity |
| 5-Bromo-2-methylaniline | Lacks fluorine atoms | Limited biological activity |
| 4-Bromo-2,6-difluoroaniline | Contains two fluorine atoms | Different reactivity profile |
| 5-Bromo-3-fluorobenzene-1,2-diamine | Contains multiple amine groups | Potentially diverse biological activities |
The unique combination of bromine and fluorine substituents on 4-bromo-3,5-difluoro-N-methylaniline enhances its reactivity and potential pharmacological applications compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
